2-(3-Bromophenyl)-1,3-oxathiane
CAS No.: 947534-46-5
Cat. No.: VC16935740
Molecular Formula: C10H11BrOS
Molecular Weight: 259.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 947534-46-5 |
|---|---|
| Molecular Formula | C10H11BrOS |
| Molecular Weight | 259.16 g/mol |
| IUPAC Name | 2-(3-bromophenyl)-1,3-oxathiane |
| Standard InChI | InChI=1S/C10H11BrOS/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6H2 |
| Standard InChI Key | MEEWQZWPLNYYER-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(SC1)C2=CC(=CC=C2)Br |
Introduction
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 947534-46-5 | |
| Molecular Formula | ||
| Molecular Weight | 259.16 g/mol | |
| IUPAC Name | 2-(3-Bromophenyl)-1,3-oxathiane |
The compound’s structure combines a 1,3-oxathiane core—a six-membered ring with alternating oxygen and sulfur atoms—with a 3-bromophenyl group at position 2. This configuration imparts distinct electronic and steric properties, making it a valuable intermediate in synthetic chemistry .
Historical Context and Significance
Synthesis of 2-(3-Bromophenyl)-1,3-oxathiane
Transacetalisation Reactions
A principal synthetic route involves transacetalisation, where a 1,3-dioxane precursor reacts with a thiol-containing compound under acidic conditions. For example, refluxing 2-(3-bromophenyl)-1,3-dioxane with ethanethiol in benzene using p-toluenesulfonic acid (PTSA) as a catalyst yields the target compound in moderate yields (28–72%) .
Reaction Conditions:
Intramolecular Pummerer Rearrangement
An alternative method employs the Pummerer rearrangement, where sulfoxide precursors cyclize to form the 1,3-oxathiane ring. For instance, heating benzyl 2-carboxyphenyl sulfoxide in acetic anhydride at 130°C generates 2-phenyl-1,3-benzoxathian-6-one, a related structure . Adapting this method to 3-bromophenyl-substituted precursors could provide access to the title compound .
Bisalkylation of Mercaptoalcohols
Mercaptoalcohols derived from -thia-Wittig rearrangements undergo bisalkylation with dihaloalkanes (e.g., ) under phase-transfer catalysis. This method has been used to synthesize 4,6-disubstituted 1,3-oxathianes, suggesting its applicability to 2-(3-bromophenyl) derivatives .
Structural Analysis and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key NMR features include:
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2-H and 3-H protons: Coupling constant , indicative of diaxial geometry .
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Aromatic protons: Resonances at , consistent with the 3-bromophenyl group .
Computational Studies
Density functional theory (DFT) calculations on similar 1,3-oxathianes predict a chair conformation with the 2-substituent in the axial position. The energy barrier for ring inversion is estimated at , suggesting moderate conformational flexibility .
Reactivity and Functionalization
Lithiation and Electrophilic Quenching
The 2-position of 1,3-oxathianes is susceptible to lithiation using strong bases (e.g., ). Subsequent quenching with electrophiles yields diverse derivatives:
| Electrophile | Product | Yield (%) |
|---|---|---|
| 2-Deutero-1,3-oxathiane | 70–85 | |
| 2-Trimethylstannyl-1,3-oxathiane | 65 | |
| 2-Benzoyl-1,3-oxathiane | 73 |
These reactions underscore the compound’s utility in introducing functional groups at the 2-position .
Oxidation and Reduction
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Oxidation: Treatment with (meta-chloroperbenzoic acid) oxidizes the sulfur atom to a sulfoxide, altering ring conformation .
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Reduction: Catalytic hydrogenation () cleaves the C–S bond, yielding 3-bromophenol and thiol byproducts .
Ring-Opening Reactions
Acid-catalyzed hydrolysis (e.g., in dioxane) opens the 1,3-oxathiane ring, producing 3-bromophenyl glyoxal and ethanedithiol. This reactivity is exploited in carbonyl group unmasking strategies .
Applications in Organic Synthesis
Asymmetric Synthesis
Chiral 1,3-oxathianes serve as auxiliaries in asymmetric induction. For example, lithiated 2-(3-bromophenyl)-1,3-oxathiane reacts with ketones to form diastereomerically enriched alcohols after hydrolysis .
Cross-Coupling Reactions
The bromophenyl group participates in Suzuki-Miyaura couplings with arylboronic acids, enabling access to biaryl derivatives. This reactivity is pivotal in constructing complex architectures for drug discovery .
Polymer Science
1,3-Oxathianes act as monomers in ring-opening polymerization (ROP), yielding polythioethers with tunable thermal stability. The bromine substituent facilitates post-polymerization functionalization .
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